molecular formula C12H16O2 B096987 5-tert-Butyl-m-toluic acid CAS No. 17484-28-5

5-tert-Butyl-m-toluic acid

Cat. No. B096987
CAS RN: 17484-28-5
M. Wt: 192.25 g/mol
InChI Key: KFTYUKLBWUVVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-Butyl-m-toluic acid, also known as 5-t-Bu-m-TA, is a white crystalline solid that is commonly used in the field of organic chemistry. It is a derivative of toluic acid and is often used as a starting material for the synthesis of other organic compounds.

Mechanism Of Action

The mechanism of action of 5-tert-Butyl-m-toluic acid is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a chiral auxiliary in the synthesis of chiral compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 5-tert-Butyl-m-toluic acid. However, it is not believed to have any significant toxic effects on humans or animals.

Advantages And Limitations For Lab Experiments

One advantage of using 5-tert-Butyl-m-toluic acid in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 5-tert-Butyl-m-toluic acid. One area of interest is the synthesis of new chiral compounds using 5-tert-Butyl-m-toluic acid as a chiral auxiliary. Another area of interest is the development of new methods for the synthesis of 5-tert-Butyl-m-toluic acid and its derivatives. Additionally, the potential applications of 5-tert-Butyl-m-toluic acid in the field of materials science and nanotechnology are also worth exploring.
Conclusion:
In conclusion, 5-tert-Butyl-m-toluic acid is a versatile compound that has found numerous applications in scientific research. Its synthesis method is well-established, and it has been used as a starting material for the synthesis of various organic compounds. While there is limited information available on its biochemical and physiological effects, it is not believed to have any significant toxic effects. There are several future directions for research on 5-tert-Butyl-m-toluic acid, including the synthesis of new chiral compounds and the development of new methods for its synthesis.

Synthesis Methods

The synthesis of 5-tert-Butyl-m-toluic acid is typically carried out through the reaction of tert-butylbenzene with potassium permanganate in the presence of sulfuric acid. This reaction results in the formation of 5-tert-Butyl-m-toluic acid as the main product. The purity of the product can be increased through recrystallization from a suitable solvent.

Scientific Research Applications

5-tert-Butyl-m-toluic acid has been widely used in scientific research as a starting material for the synthesis of various organic compounds. It has been used in the synthesis of liquid crystals, photochromic materials, and chiral compounds. In addition, 5-tert-Butyl-m-toluic acid has been used as a reagent in the synthesis of amino acids and peptides.

properties

IUPAC Name

3-tert-butyl-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-5-9(11(13)14)7-10(6-8)12(2,3)4/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTYUKLBWUVVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938589
Record name 3-tert-Butyl-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butyl-m-toluic acid

CAS RN

17484-28-5
Record name 3-(1,1-Dimethylethyl)-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17484-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-Butyl-m-toluic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017484285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-tert-Butyl-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl-m-toluic acid
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